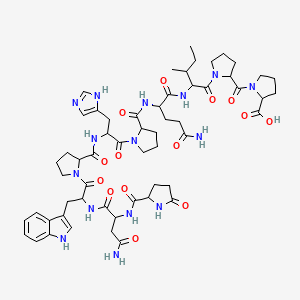

pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro-OH is a peptide with the molecular formula C57H77N15O14 and a molecular weight of 1196.31 g/mol . This peptide is composed of a sequence of amino acids, including pyroglutamic acid (pGlu), asparagine (Asn), tryptophan (Trp), proline (Pro), histidine (His), glutamine (Gln), and isoleucine (Ile). The structure and properties of this compound make it of interest in various fields of scientific research.

准备方法

合成路线和反应条件

焦谷氨酰胺-天冬酰胺-色氨酸-脯氨酸-组氨酸-脯氨酸-谷氨酰胺-异亮氨酸-脯氨酸-脯氨酸-OH 的合成通常涉及固相肽合成 (SPPS)。这种方法允许将受保护的氨基酸依次添加到固定在固体树脂上的生长肽链中。该过程包括:

偶联反应: 使用 和 等试剂将每种氨基酸偶联到生长的肽链上。

脱保护: 使用 去除氨基酸上的保护基团。

裂解: 使用裂解混合物(通常包含 TFA、水和 等清除剂)将完成的肽从树脂上裂解下来。

工业生产方法

工业生产焦谷氨酰胺-天冬酰胺-色氨酸-脯氨酸-组氨酸-脯氨酸-谷氨酰胺-异亮氨酸-脯氨酸-脯氨酸-OH 等肽类通常采用自动化肽合成仪,简化了 SPPS 流程。这些机器可以处理多个合成循环,确保最终产品的高产率和纯度。此外,高效液相色谱 (HPLC) 等纯化技术用于从杂质中分离出所需的肽。

化学反应分析

反应类型

焦谷氨酰胺-天冬酰胺-色氨酸-脯氨酸-组氨酸-脯氨酸-谷氨酰胺-异亮氨酸-脯氨酸-脯氨酸-OH: 可以发生各种化学反应,包括:

氧化: 色氨酸 (Trp) 残基可以被氧化形成犬尿氨酸。

还原: 如果存在,二硫键可以被还原成游离硫醇。

取代: 通过肽键形成,氨基酸残基可以被其他氨基酸取代。

常用试剂和条件

氧化: 或 等试剂。

还原: 或 等试剂。

取代: 和 等偶联试剂。

形成的主要产物

氧化: 从色氨酸形成犬尿氨酸。

还原: 从二硫键形成游离硫醇。

取代: 形成具有不同氨基酸序列的修饰肽。

科学研究应用

焦谷氨酰胺-天冬酰胺-色氨酸-脯氨酸-组氨酸-脯氨酸-谷氨酰胺-异亮氨酸-脯氨酸-脯氨酸-OH: 在科学研究中具有广泛的应用:

化学: 用作研究肽合成和修饰技术的模型肽。

生物学: 研究其在蛋白质-蛋白质相互作用和细胞信号通路中的作用。

医学: 探索其潜在的治疗作用,包括抗菌和抗癌特性。

工业: 用于开发基于肽的药物和诊断工具。

作用机制

焦谷氨酰胺-天冬酰胺-色氨酸-脯氨酸-组氨酸-脯氨酸-谷氨酰胺-异亮氨酸-脯氨酸-脯氨酸-OH 的作用机制涉及它与特定分子靶标和通路的相互作用。该肽可以与受体或酶结合,调节其活性。例如,它可以抑制或激活参与细胞生长、分化或凋亡的信号通路。确切的机制取决于具体的生物学背景和所涉及的靶分子。

与相似化合物的比较

焦谷氨酰胺-天冬酰胺-色氨酸-脯氨酸-组氨酸-脯氨酸-谷氨酰胺-异亮氨酸-脯氨酸-脯氨酸-OH: 可以与其他具有相似序列或功能的肽进行比较。一些类似的化合物包括:

焦谷氨酰胺-天冬酰胺-色氨酸-脯氨酸-组氨酸-脯氨酸-谷氨酰胺-异亮氨酸-脯氨酸-OH: 缺少一个脯氨酸残基。

焦谷氨酰胺-天冬酰胺-色氨酸-脯氨酸-组氨酸-脯氨酸-谷氨酰胺-异亮氨酸-脯氨酸-脯氨酸-NH2: 在 C 端具有酰胺基团而不是羟基。

焦谷氨酰胺-天冬酰胺-色氨酸-脯氨酸-组氨酸-脯氨酸-谷氨酰胺-异亮氨酸-脯氨酸-脯氨酸-OMe: 在 C 端具有甲氧基而不是羟基。

焦谷氨酰胺-天冬酰胺-色氨酸-脯氨酸-组氨酸-脯氨酸-谷氨酰胺-异亮氨酸-脯氨酸-脯氨酸-OH 的独特性在于其特定的序列和多个脯氨酸残基的存在,这些残基可以影响其结构构象和生物活性。

相似化合物的比较

pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro-OH: can be compared with other peptides with similar sequences or functions. Some similar compounds include:

pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-OH: Lacks one proline residue.

pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro-NH2: Has an amide group at the C-terminus instead of a hydroxyl group.

pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro-OMe: Has a methoxy group at the C-terminus instead of a hydroxyl group.

The uniqueness of This compound lies in its specific sequence and the presence of multiple proline residues, which can influence its structural conformation and biological activity.

属性

分子式 |

C57H77N15O14 |

|---|---|

分子量 |

1196.3 g/mol |

IUPAC 名称 |

1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[[4-amino-4-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C57H77N15O14/c1-3-30(2)47(56(84)71-22-8-14-42(71)55(83)72-23-9-15-43(72)57(85)86)68-49(77)36(16-18-44(58)73)64-51(79)40-12-6-21-70(40)54(82)39(25-32-28-60-29-62-32)67-52(80)41-13-7-20-69(41)53(81)38(24-31-27-61-34-11-5-4-10-33(31)34)66-50(78)37(26-45(59)74)65-48(76)35-17-19-46(75)63-35/h4-5,10-11,27-30,35-43,47,61H,3,6-9,12-26H2,1-2H3,(H2,58,73)(H2,59,74)(H,60,62)(H,63,75)(H,64,79)(H,65,76)(H,66,78)(H,67,80)(H,68,77)(H,85,86) |

InChI 键 |

FCNFVZKCSNGFBQ-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)N)NC(=O)C8CCC(=O)N8 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-Hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid](/img/structure/B12306294.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12306302.png)

![2-[10-(4-Fluorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12306318.png)

![2,5-dioxopyrrolidin-1-yl 1-(N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido)-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12306331.png)

![4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12306333.png)

![{3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride](/img/structure/B12306336.png)

![Dodecamethylbambus[6]uril hydrate, bu[6]](/img/structure/B12306339.png)

![N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide](/img/structure/B12306353.png)

![2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12306356.png)